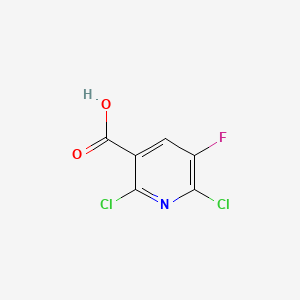

2,6-Dichloro-5-fluoronicotinic acid

Descripción

Contextualization as a Key Research Intermediate in Organic Synthesis

In the intricate field of organic synthesis, the strategic use of well-defined starting materials is paramount to the efficient construction of complex molecular architectures. 2,6-Dichloro-5-fluoronicotinic acid has established itself as a crucial research intermediate, serving as a versatile scaffold for the synthesis of a wide array of substituted pyridines. google.comgoogle.com Its utility is underscored by its frequent appearance in patents and research literature as a key starting material. google.comgoogle.com

One of the notable applications of this compound is in the synthesis of naphthyridine antibacterial agents. google.comgoogle.com The structural framework of this compound provides the necessary core for building the more complex naphthyridine ring system, which is a known pharmacophore in antibacterial drugs. Furthermore, this intermediate is instrumental in the synthesis of the approved anticancer drug, sotorasib (B605408), which targets a specific mutation in the KRAS protein. cphi-online.com The synthesis of sotorasib begins with the conversion of this compound to its corresponding amide, highlighting the compound's foundational role in the creation of this targeted therapy. cphi-online.com

The reactivity of the chloro and fluoro substituents, along with the carboxylic acid group, allows for a variety of chemical transformations, including nucleophilic substitution and amide bond formation. chemicalbook.com This multi-functional nature makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for drug discovery screening.

A significant process in its application involves its conversion to 2,6-dichloro-5-fluoronicotinoyl chloride. google.comgoogle.com This acid chloride is a more reactive derivative, readily undergoing reactions with various nucleophiles to introduce a wide range of functional groups, further expanding its synthetic utility. google.comgoogle.com An improved, one-step process for this conversion has been developed using phosphorus oxychloride and a lithium reagent, which offers higher yields and utilizes less expensive starting materials compared to previous methods. google.comgoogle.com

Significance in the Development of Bioactive Molecules and Complex Chemical Entities

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. cphi-online.comarabjchem.org this compound, with its fluorine-substituted pyridine (B92270) ring, is therefore a highly valuable precursor in the development of new bioactive molecules.

Its significance is prominently demonstrated in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. The compound is a key starting material for the synthesis of TAK-659, a dual inhibitor of spleen tyrosine kinase (Syk) and FMS-like tyrosine kinase 3 (FLT3). medchemexpress.com These kinases are implicated in various hematological malignancies, and inhibitors like TAK-659 represent a promising therapeutic approach.

Beyond specific drug candidates, this compound is utilized in the broader exploration of bioactive chemical space. Its derivatives are investigated for a range of biological activities, stemming from the diverse functionalities that can be introduced onto the pyridine core. arabjchem.org The development of novel bioactive compounds often involves the synthesis of a series of analogues to establish structure-activity relationships, and this intermediate provides a reliable and versatile platform for such studies.

The compound's utility also extends to the synthesis of other complex chemical entities, including those with potential applications in materials science. For instance, it can be used in the preparation of self-assembled monolayer (SAMs) compounds, where the pyridine moiety can interact with surfaces. nih.gov

Historical Perspective of Pyridine Chemistry and Fluorinated Analogues in Scientific Inquiry

The study of pyridine and its derivatives has a rich history, dating back to the 19th century. Pyridine itself is a fundamental heterocyclic compound, structurally related to benzene, with one CH group replaced by a nitrogen atom. Its unique properties, including its basicity and ability to participate in a variety of chemical reactions, have made it a cornerstone of heterocyclic chemistry.

The introduction of fluorine into the pyridine ring is a more recent development, driven by the growing understanding of the profound effects of fluorine on the physicochemical and biological properties of organic molecules. The high electronegativity of fluorine can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity and interactions with biological targets. cphi-online.com

The scientific inquiry into fluorinated pyridine analogues has been a major focus of medicinal chemistry research in recent decades. This has led to the discovery and development of numerous drugs and clinical candidates containing this structural motif. The strategic placement of fluorine atoms can block sites of metabolism, improve membrane permeability, and enhance binding to target proteins, ultimately leading to more effective and safer drugs. cphi-online.comarabjchem.org The synthesis of these fluorinated pyridines often relies on key intermediates like this compound, which provide a reliable and efficient route to these valuable compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂FNO₂ | nih.govmedchemexpress.com |

| Molecular Weight | 209.99 g/mol | nih.govmedchemexpress.com |

| Appearance | White to yellow to orange powder | nih.gov |

| Melting Point | 152-155 °C | chemicalbook.com |

| Boiling Point | 247 °C (estimate) | chemicalbook.com |

| Density | 1.6207 g/cm³ (estimate) | chemicalbook.com |

| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carboxylic acid | nih.gov |

| CAS Number | 82671-06-5 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDGKGCHRNNCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369962 | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-06-5 | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82671-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2,6 Dichloro 5 Fluoronicotinic Acid

Overview of Established Synthetic Routes for 2,6-Dichloro-5-fluoronicotinic Acid

Two primary synthetic routes for this compound have been prominently described in the literature. The first involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine, while the second proceeds through the chlorination and subsequent hydrolysis of a 2,6-dihydroxy-5-fluoronicotinic acid ester.

One established method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine using sulfuric acid. google.com This process typically involves dissolving the starting nitrile in concentrated sulfuric acid and heating to induce hydrolysis to the corresponding carboxamide, followed by further hydrolysis to the desired nicotinic acid. google.com However, this method can present challenges, such as the formation of byproducts. google.com

A notable alternative route begins with the synthesis of a 2,6-dihydroxy-5-fluoronicotinate ester. google.com For instance, methyl 2,6-dihydroxy-5-fluoronicotinate can be prepared by reacting ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of sodium methoxide, followed by the addition of methyl malonamate. google.com This intermediate is then converted to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent. google.comwipo.int Subsequent basic hydrolysis of the acid chloride yields the final product, this compound. google.comwipo.intgoogle.com This approach is considered an improvement as it can proceed in fewer steps and with higher yields compared to other methods. google.com

Innovations and Improvements in Process Chemistry for this compound Synthesis

Continuous efforts in process chemistry have led to significant innovations aimed at improving the efficiency, selectivity, and safety of this compound synthesis.

Exploration of Novel Precursors and Starting Materials

Research has focused on utilizing more accessible and cost-effective starting materials. An improved process highlights the use of a 2,6-dihydroxy-5-fluoronicotinic acid ester as a key precursor. google.comwipo.int This is advantageous as it allows for a more direct route to the final product compared to methods starting from 2,6-dihydroxy-3-cyano-5-fluoropyridine, which can lead to the formation of undesired byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine during the chlorination step. google.com The synthesis of the precursor itself, for example, methyl 2,6-dihydroxy-5-fluoronicotinate, starts from readily available materials like ethyl fluoroacetate, ethyl formate, and methyl malonamate. google.com

Another approach has explored the use of 3-cyano-2,6-dichloro-5-fluoropyridine in a Blaise reaction with potassium ethyl malonate in the presence of zinc chloride to produce ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, demonstrating the exploration of different precursor functionalities. researchgate.net

Development of Optimized Reaction Conditions for Enhanced Yield and Selectivity

Significant improvements in yield and selectivity have been achieved by optimizing reaction conditions. In the synthesis starting from a 2,6-dihydroxy-5-fluoronicotinate ester, the use of phosphorus oxychloride in the presence of a lithium reagent, such as lithium chloride, in a one-step conversion to the acid chloride is a key innovation. google.comwipo.int This method avoids the issues associated with the multi-step processes and the formation of impurities. google.com

For the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine, a detailed, multi-stage process has been developed to enhance purity and yield. google.com This includes carefully controlling the temperature and concentration of sulfuric acid during the initial hydrolysis to the amide, followed by a controlled addition of water and subsequent heating to complete the hydrolysis to the carboxylic acid. google.com This staged approach helps to minimize the formation of decomposition products. google.com For instance, a yield of 90.5% of theory with a purity of 95.4% has been reported using this optimized hydrolysis. google.com

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Purity | Reference |

| 2,6-dichloro-5-fluoro-3-cyanopyridine | 90-99% Sulfuric Acid, Water | Stage (a): 70-100°C; Stage (d): 70-110°C | This compound | 90.5% | 95.4% | google.com |

| methyl 2,6-dihydroxy-5-fluoronicotinate | Phosphorus oxychloride, Lithium chloride | 152-158°C, 25 hours | 2,6-dichloro-5-fluoronicotinoyl chloride | 88.3% (VPC) | google.com | |

| 2,6-dichloro-5-fluoronicotinoyl chloride | 50% aq. Sodium hydroxide, 37% Hydrochloric acid | pH 10 then pH 1-2 | This compound | 71% | 99.4% (HPLC) | google.com |

Catalytic Strategies in this compound Synthesis

While specific catalytic strategies for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of pyridine (B92270) synthesis points towards potential applications. For instance, Rh(III)-catalyzed C-H functionalization has been used for the synthesis of other fluorinated pyridines. nih.gov This approach allows for the construction of multi-substituted pyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While not a direct synthesis of the target molecule, this highlights the potential for developing catalytic methods to introduce fluorine and other substituents onto the pyridine ring with high regioselectivity. The use of metal-pyridine complex catalysis is a cornerstone of green chemistry, improving reaction efficiency and selectivity. biosynce.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov These principles include the use of safer solvents, catalysts, and more energy-efficient reaction conditions. nih.govresearchgate.net

In the context of this compound synthesis, the move from multi-step procedures with harsh reagents to more streamlined processes represents a step towards greener chemistry. google.com The one-step conversion of a 2,6-dihydroxy-5-fluoronicotinate to the corresponding acid chloride reduces the number of synthetic operations and potential waste generation. google.comwipo.int

Derivatization and Advanced Chemical Transformations of 2,6 Dichloro 5 Fluoronicotinic Acid

Synthesis of Key Reactive Intermediates from 2,6-Dichloro-5-fluoronicotinic Acid

The carboxylic acid moiety of this compound is the primary site for initial derivatization, enabling its conversion into more reactive intermediates such as acyl chlorides, amides, and esters. These transformations are fundamental for subsequent coupling reactions and molecular elaborations.

Formation of Acyl Chlorides

The conversion of this compound to its corresponding acyl chloride, 2,6-dichloro-5-fluoronicotinoyl chloride, is a critical step that activates the carboxyl group for further reactions. This transformation is typically achieved using standard chlorinating agents.

A documented method involves the one-step conversion of a methyl 2,6-dihydroxy-5-fluoronicotinate precursor using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent, which directly yields the acyl chloride. rsc.org In a typical procedure, the starting ester is heated with POCl₃ and lithium chloride, followed by distillation to purify the resulting 2,6-dichloro-5-fluoronicotinoyl chloride. rsc.orgbldpharm.com This acyl chloride is a highly reactive intermediate, readily undergoing nucleophilic attack. Its formation is a key strategic step, as it can be subsequently hydrolyzed to produce the parent this compound with high purity or used directly in further synthetic steps. rsc.orgbldpharm.comgoogle.com

Table 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

| Precursor | Reagents | Product | Key Conditions | Yield |

|---|

Preparation of Amides

The synthesis of amides from this compound is a common transformation, often employed in the construction of bioactive molecules. The direct amidation of the carboxylic acid requires an activation step, typically via the in-situ or explicit formation of the acyl chloride or through the use of coupling agents.

One straightforward approach involves the reaction of this compound with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which then reacts with an appropriate amine in the presence of a base like triethylamine (B128534) (TEA) to yield the desired amide, 2,6-dichloro-5-fluoronicotinamide (B46746). cabidigitallibrary.org Alternatively, various modern coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid, minimizing the need to isolate the often-unstable acyl chloride. mdpi.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively promote the reaction between the carboxylic acid and an amine under mild conditions. google.com

Another synthetic route to obtain 2,6-dichloro-5-fluoronicotinamide involves the hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) with concentrated sulfuric acid, which can produce the amide in high yield. cabidigitallibrary.org

Table 2: Amide Synthesis from this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Thionyl chloride; 2. Amine, Triethylamine | 2,6-Dichloro-5-fluoronicotinamide | Not specified | cabidigitallibrary.org |

Esterification Reactions

Esterification of this compound is another fundamental derivatization that serves both as a method for protecting the carboxylic acid and for creating intermediates for further reactions. Standard esterification methods, such as Fischer esterification involving reaction with an alcohol under acidic catalysis, can be applied.

More commonly, esters are prepared from the more reactive acyl chloride. The reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with an alcohol readily affords the corresponding ester. This method is highly efficient and avoids the equilibrium limitations of direct Fischer esterification. An example of a related ester synthesis is the preparation of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, which was achieved in a single step via a Blaise reaction involving 3-cyano-2,6-dichloro-5-fluoropyridine and ethyl bromoacetate. tcichemicals.com Furthermore, specialized esters, such as the tetrafluorophenyl (TFP) ester of 6-fluoronicotinic acid, have been synthesized as active esters for bioconjugation, highlighting the utility of nicotinic acid esters in creating functional probes. rsc.org

Selective Functional Group Manipulations on the Pyridine (B92270) Ring System

Beyond derivatization of the carboxylic acid, the halogenated pyridine ring of this compound and its derivatives is ripe for selective functional group manipulations, including dehalogenation and nucleophilic aromatic substitution.

Regioselective Dehalogenation Strategies

Selective removal of one or more halogen atoms from the pyridine ring is a powerful strategy for creating structural diversity. The chlorine atoms at the C2 and C6 positions are generally more susceptible to removal than the fluorine atom at the C5 position. Catalytic hydrogenation is a primary method for achieving dehalogenation.

Palladium-catalyzed hydrodehalogenation is a particularly effective method for the selective removal of chlorine atoms from chloroarenes. rsc.org Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, it is possible to selectively dechlorinate the pyridine ring. cabidigitallibrary.org For instance, the selective dechlorination of 2,3,6-trichloropyridine (B1294687) to 2,3-dichloropyridine (B146566) has been demonstrated using a Pd/C catalyst, suggesting that a similar regioselective process could be applied to this compound derivatives. cabidigitallibrary.org The reaction conditions, including solvent, temperature, and the use of an acid-binding agent, can be optimized to control the extent and selectivity of the dechlorination. cabidigitallibrary.org Other methods, such as using zinc dust in the presence of an alkaline reagent and a phase transfer catalyst, have also been reported for the dechlorination of polychlorinated pyridines. google.com The hydrogenation of the carboxylic acid group itself to an alcohol can also be achieved using specific catalysts like Re-Pd systems, although this typically requires more forcing conditions. wikipedia.org

Table 3: Dehalogenation Approaches for Chloropyridines

| Substrate Type | Reagents/Catalyst | Transformation | Key Features |

|---|---|---|---|

| Polychlorinated Pyridines | Pd/C, H₂ source, acid-binding agent | Selective dechlorination | Can be tuned for regioselectivity cabidigitallibrary.org |

| Polychlorinated Pyridines | Zinc dust, alkaline reagent, phase transfer catalyst | Dechlorination | Effective for removing chlorine at positions 2, 4, or 6 google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound Derivatives

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes derivatives of this compound excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone for introducing a wide variety of functional groups onto the heterocyclic core.

The chlorine atoms at the C2 and C6 positions are the most likely sites for nucleophilic attack, being ortho and para to the ring nitrogen. The fluorine at C5 is generally less reactive in SNAr unless activated by other groups. A broad range of nucleophiles, including amines, alcohols, and thiols, can displace the chloro groups. wikipedia.org The choice of solvent and base is critical in controlling the outcome of these reactions. This reactivity is harnessed in the synthesis of complex molecules, such as the SYK inhibitor TAK-659, where this compound is a key starting material. google.com The SNAr reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) has been shown to proceed efficiently, often with high regioselectivity for the position para to an activating group. The substitution of a halogen, particularly fluorine, in a late-stage functionalization strategy allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies in medicinal chemistry. wikipedia.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-5-fluoronicotinoyl chloride |

| Methyl 2,6-dihydroxy-5-fluoronicotinate |

| Phosphorus oxychloride |

| Lithium chloride |

| 2,6-dichloro-5-fluoronicotinamide |

| Thionyl chloride |

| Triethylamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-hydroxybenzotriazole (HOBt) |

| 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile |

| Sulfuric acid |

| Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate |

| 3-cyano-2,6-dichloro-5-fluoropyridine |

| Ethyl bromoacetate |

| 6-fluoronicotinic acid tetrafluorophenyl ester |

| Palladium on carbon (Pd/C) |

| 2,3,6-trichloropyridine |

| 2,3-dichloropyridine |

| Zinc |

| TAK-659 |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions Utilizing this compound Derivatives

The transformation of this compound and its derivatives through carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. These reactions, often catalyzed by transition metals, allow for the selective substitution of the chlorine atoms on the pyridine ring, providing a versatile platform for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govuwindsor.ca

The reactivity of dichlorinated heteroaromatics, such as derivatives of this compound, in Suzuki-Miyaura couplings is well-documented. researchgate.netresearchgate.net The two chlorine atoms on the pyridine ring exhibit differential reactivity, which can often be exploited to achieve selective monosubstitution or controlled disubstitution. The chlorine at the 6-position is generally more susceptible to oxidative addition to the palladium(0) catalyst and subsequent coupling compared to the chlorine at the 2-position. This regioselectivity is influenced by electronic effects and the steric environment of the catalyst and substrates. researchgate.net

A study on the regioselective cross-coupling of 2,6-dichloronicotinic acid with various boronic acids demonstrated that the carboxylic acid group can act as a directing group, influencing the position of the incoming aryl or heteroaryl group. nih.gov By tuning the reaction conditions, such as the base and solvent, selective substitution at either the C2 or C6 position can be achieved. nih.gov While this study did not use the 5-fluoro substituted analogue, the principles are directly applicable.

The synthesis of biaryls through palladium-catalyzed cross-coupling is a common application. nih.govkaust.edu.sarsc.orgmdpi.com For instance, derivatives of this compound can be coupled with a variety of arylboronic acids to produce 2,6-diaryl-5-fluoronicotinic acid derivatives. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or cesium fluoride. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Dichloro-Heteroaromatics

| Dichloro-Heteroaromatic | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-chloro-6-(p-methoxyphenyl)pyridine | 78 | researchgate.net |

| 2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 9-benzyl-2-chloro-6-phenylpurine | 85 | researchgate.net |

| 2,6-dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 6-phenyl-2-chloronicotinic acid | 90 | nih.gov |

This table presents data from related dichloro-heteroaromatic systems to illustrate the general conditions and outcomes of Suzuki-Miyaura reactions.

Other Transition Metal-Catalyzed Coupling Reactions

While palladium remains the most widely used catalyst for these transformations, other transition metals, particularly nickel and copper, have emerged as viable alternatives, sometimes offering complementary reactivity or being more cost-effective.

Nickel-Catalyzed Coupling Reactions:

Nickel catalysts have shown significant promise in the cross-coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. uwindsor.canih.gov Nickel complexes, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively activate the C-Cl bonds of this compound derivatives for coupling with a variety of partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and boronic acids (Suzuki-Miyaura coupling). nih.govbeilstein-journals.orgnih.govnih.gov

Recent advancements have demonstrated that nickel catalysis can be effective for the coupling of challenging substrates, including those with fluorine substituents. nih.govnii.ac.jp The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, similar to palladium, but with distinct reactivity profiles.

Copper-Catalyzed Coupling Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-O and C-N bonds. More recently, copper catalysis has been extended to C-C bond formation. Copper-catalyzed cross-coupling reactions of aryl halides with various nucleophiles provide a valuable synthetic tool. nih.gov These reactions are particularly useful for the formation of C-N bonds in the synthesis of substituted pyridines. For example, the chlorine atoms of this compound can be displaced by amines in the presence of a copper catalyst, such as CuI, often with a ligand like 1,10-phenanthroline.

Table 2: Potential Transition Metal-Catalyzed Couplings for this compound Derivatives

| Coupling Type | Catalyst | Coupling Partner | Potential Product |

| Nickel-catalyzed Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Arylboronic acid | 2-Aryl-6-chloro-5-fluoronicotinic acid |

| Nickel-catalyzed Kumada | NiCl₂(dppe) | Aryl Grignard reagent | 2-Aryl-6-chloro-5-fluoronicotinic acid |

| Copper-catalyzed Ullmann (C-N) | CuI / Ligand | Amine | 2-Amino-6-chloro-5-fluoronicotinic acid |

This table illustrates potential applications of other transition metals in the derivatization of the target compound based on established methodologies.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive chloro and carboxylic acid functionalities on the this compound scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions are critical for the construction of polycyclic aromatic compounds, which are prevalent in medicinal chemistry and materials science.

The synthesis of fused heterocycles often involves an initial substitution of one or both chlorine atoms, followed by an intramolecular cyclization event. For example, reaction of a this compound derivative with a dinucleophile can lead to the formation of a new ring fused to the pyridine core.

A common strategy involves the reaction with a nucleophile containing a second reactive site that can subsequently engage in a cyclization reaction. For instance, reaction with an ortho-substituted aniline (B41778) could be followed by an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cyclization to form a tricyclic system.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful tool. ias.ac.inmdpi.comchim.it For example, a derivative of this compound could undergo a [4+2] cycloaddition (Diels-Alder type) reaction if appropriately functionalized, or participate in other pericyclic or transition metal-catalyzed annulation processes.

The synthesis of fused 7-deazapurine heterocycles from dichloropyrimidines provides a strong parallel for the potential cyclization pathways of this compound derivatives. nih.gov In these syntheses, a dichlorinated heterocycle is coupled with an aromatic or heteroaromatic partner, and subsequent transformations lead to the formation of a new fused ring system. nih.gov Similarly, derivatives of this compound can serve as building blocks for complex heterocyclic structures.

Table 3: Illustrative Cyclization Strategies for this compound Derivatives

| Reaction Type | Reagent/Conditions | Intermediate | Fused Heterocyclic System |

| Intramolecular Nucleophilic Substitution | 1. o-Aminophenol, Base2. Heat or Catalyst | 2-(o-Hydroxyanilino)-6-chloro-5-fluoronicotinic acid | Substituted Pyrido[2,3-b] chemicalbook.comnih.govoxazine |

| Pictet-Spengler type reaction | 1. Tryptamine, Coupling agent2. Acid catalyst | N-Tryptamyl-2,6-dichloro-5-fluoronicotinamide | Substituted β-carboline fused to pyridine |

| Bischler-Napieralski type reaction | 1. Phenethylamine, Coupling agent2. P₂O₅, Heat | N-Phenethyl-2,6-dichloro-5-fluoronicotinamide | Dihydroisoquinoline fused to pyridine |

This table provides hypothetical yet plausible synthetic routes to fused heterocycles starting from this compound, based on well-established named reactions.

Applications in Medicinal Chemistry Research and Pharmaceutical Development

2,6-Dichloro-5-fluoronicotinic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs)

The chemical reactivity of this compound makes it a valuable building block for a range of APIs. The chlorine and fluorine substituents can be selectively displaced or can influence the electronic properties of the molecule, allowing for the construction of complex molecular architectures.

Synthesis of Naphthyridine Antibacterial Agents

This compound is a key intermediate in the synthesis of naphthyridine antibacterial agents. google.comgoogle.com The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in a number of antibacterial drugs. mdpi.comnih.gov The synthesis of these agents often involves the construction of the fused ring system, for which the substituted nicotinic acid provides a crucial starting point. For instance, fluoronaphthyridines have been developed as potent antibacterial agents with activity against both Gram-positive and Gram-negative bacteria. nih.gov The incorporation of the this compound moiety is a strategic step in building the complex structures of these antibiotics. google.com

Development of Kinase Inhibitors (e.g., KRAS G12C Inhibitors like Sotorasib)

A prominent application of this compound is in the synthesis of kinase inhibitors, most notably the KRAS G12C inhibitor, Sotorasib (B605408). newdrugapprovals.orgyoutube.comresearchgate.net Sotorasib is a targeted therapy for cancers harboring the KRAS G12C mutation. nih.govahdbonline.com The synthesis of Sotorasib involves the conversion of this compound to its corresponding amide, 2,6-dichloro-5-fluoronicotinamide (B46746). newdrugapprovals.orgchemicalbook.com This intermediate then undergoes a series of reactions to construct the complex pyrido[2,3-d]pyrimidin-2(1H)-one core of Sotorasib. newdrugapprovals.orgnih.gov The presence of the fluorine and chlorine atoms on the initial pyridine (B92270) ring is crucial for the subsequent chemical transformations that lead to the final drug molecule. newdrugapprovals.org

Table 1: Key Intermediates in the Synthesis of Sotorasib from this compound

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| This compound | Starting material for the synthesis of the core structure. newdrugapprovals.org |

| 2,6-Dichloro-5-fluoronicotinamide | Formed by amidation of the nicotinic acid. newdrugapprovals.orgchemicalbook.com |

Precursors for Antiviral and Antimicrobial Guanidine (B92328) or Biguanidine (B15175387) Derivatives

Guanidine and biguanidine derivatives are known for their broad-spectrum antimicrobial and antiviral activities. nih.govkpi.uamdpi.com While direct synthesis of guanidine or biguanidine derivatives from this compound is not extensively documented in the provided results, the structural motifs present in this nicotinic acid derivative are relevant to the synthesis of complex heterocyclic systems. researchgate.netisuct.ru These heterocyclic systems can be further functionalized to incorporate guanidine or biguanidine moieties, leading to the development of novel antimicrobial and antiviral agents. nih.gov

Role in the Synthesis of Other Fluorinated Heterocyclic Drug Candidates

The utility of this compound extends beyond the aforementioned examples. researchgate.netchemicalbook.com It serves as a versatile precursor for a variety of other fluorinated heterocyclic drug candidates. researchgate.netmedchemexpress.com The presence of fluorine in drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The combination of a fluorine atom and a heterocyclic ring is a recurring theme in modern drug discovery. researchgate.net For example, this compound can be used in the synthesis of TAK-659, another kinase inhibitor. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery

The substituted pyridine ring of this compound provides an excellent platform for conducting structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the substituents on the pyridine ring, medicinal chemists can probe the interactions of the resulting molecules with their biological targets and optimize their pharmacological properties.

For example, in the development of naphthyridine antibacterial agents, the nature and position of substituents on the naphthyridine ring, which can be derived from this compound, have a profound impact on their antibacterial spectrum and potency. nih.gov Similarly, in the context of kinase inhibitors like Sotorasib, the specific arrangement of the fluoro, chloro, and other functional groups on the core scaffold is critical for achieving high affinity and selectivity for the target kinase. nih.gov SAR studies on related compounds have shown that even small changes, such as the position of a methyl group, can significantly influence biological activity. nih.gov

Design and Optimization of Pharmacologically Active Molecules Enabled by the Nicotinic Acid Scaffold

The this compound scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The specific arrangement of chloro and fluoro substituents on the pyridine ring imparts unique electronic and steric properties to the molecule. These properties can be exploited in the design and optimization of pharmacologically active molecules. ambeed.com

The electron-withdrawing nature of the halogen atoms can influence the pKa of the carboxylic acid group and the reactivity of the pyridine ring, which can be fine-tuned to achieve desired pharmacokinetic and pharmacodynamic profiles. In the case of Sotorasib, the substituted pyridine ring plays a crucial role in the molecule's ability to form specific, irreversible covalent bonds with the target KRAS G12C protein, leading to the inhibition of oncogenic signaling. nih.gov The optimization of these interactions is a key aspect of the drug design process, and the nicotinic acid scaffold provides the necessary foundation for these efforts. ascopost.com

Mechanistic Research of Bioactivity in Related Compounds

The utility of this compound as a chemical intermediate is highlighted by its role in the synthesis of complex, biologically active molecules. One of the most prominent examples is its use as a starting material for the investigational drug Mivavotinib (TAK-659). medchemexpress.com The study of TAK-659 provides a clear example of the mechanistic pathways through which derivatives of this compound can exert potent biological effects.

Mivavotinib (TAK-659): A Dual Inhibitor of SYK and FLT3

Mivavotinib is an orally available, reversible, and potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). medchemexpress.comashpublications.org Both SYK and FLT3 are critical signaling proteins implicated in the pathogenesis of various hematological malignancies.

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of the B-cell receptor (BCR). nih.govnih.gov Aberrant signaling through the BCR pathway is a known driver in the proliferation and survival of malignant B-cells. By inhibiting SYK, Mivavotinib can disrupt these survival signals, leading to apoptosis (programmed cell death) in cancer cells. researchgate.net This mechanism makes SYK an attractive therapeutic target for B-cell malignancies like diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). nih.govresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). ascopubs.org These mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic blasts. Mivavotinib's ability to inhibit FLT3 makes it a targeted agent against these specific, aggressive forms of AML. ascopubs.org

The dual inhibitory action of Mivavotinib is a key aspect of its therapeutic potential, allowing it to target multiple oncogenic pathways simultaneously. This is particularly relevant in complex diseases like AML where both SYK and FLT3 signaling may contribute to the disease. ascopubs.org

Detailed Research Findings

Preclinical and clinical studies have elucidated the mechanism and efficacy of Mivavotinib. In vitro studies have demonstrated its potent enzymatic inhibition and cellular activity.

| Enzyme/Cell Line | IC50/EC50 | Description | Reference |

| SYK (purified enzyme) | 3.2 nM - 4.3 nM | Concentration for 50% inhibition of enzyme activity. | medchemexpress.comascopubs.org |

| FLT3 (purified enzyme) | 4.6 nM | Concentration for 50% inhibition of enzyme activity. | medchemexpress.comascopubs.org |

| Hematopoietic-derived cell lines | 11 - 775 nM | Concentration for 50% maximal response in cell growth inhibition. | ascopubs.org |

Data sourced from multiple studies, providing a range of observed values.

In vivo studies using animal models of AML further confirmed the mechanism of action. Administration of Mivavotinib led to a time-dependent inhibition of phosphorylated SYK (pSYK) and phosphorylated FLT3 (pFLT3), the active forms of these kinases. This inhibition of target engagement was correlated with an increase in cleaved caspase-3, a marker of apoptosis, and significant anti-tumor activity in xenograft models. ascopubs.org

Clinical trials in patients with relapsed or refractory B-cell lymphomas have demonstrated the clinical activity of Mivavotinib. The data shows meaningful response rates, validating the therapeutic strategy of SYK inhibition.

| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Reference |

| All Lymphoma (response-evaluable) | 45% | 20% | 28.1 months | nih.gov |

| DLBCL (response-evaluable) | 38% | 20% | Not Reached | nih.gov |

Data from a Phase I study of Mivavotinib in patients with relapsed/refractory B-cell lymphoma. DLBCL: Diffuse Large B-cell Lymphoma.

These findings underscore the importance of this compound as a key building block. Its specific pattern of halogen substitution is integral to the final structure of Mivavotinib, which was developed through structure-based drug design to achieve high potency and selectivity for its kinase targets. researchgate.net The mechanistic research into Mivavotinib serves as a powerful illustration of how a simple nicotinic acid derivative can be elaborated into a sophisticated, targeted therapeutic agent.

Applications in Agrochemical Research and Development

2,6-Dichloro-5-fluoronicotinic Acid as an Intermediate for Novel Agrochemical Entities

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. google.comgoogle.com The presence of reactive chlorine atoms and a carboxylic acid group allows for a variety of chemical modifications, making it a foundational component for building novel active ingredients. The fluorinated pyridine (B92270) core is a desirable motif in agrochemical design, as fluorine substitution can significantly influence factors like metabolic stability, lipophilicity, and binding affinity to target sites. researchgate.netresearchgate.net

One of the direct and significant applications of this acid is its conversion into corresponding amides and esters. For example, the synthesis of 2,6-dichloro-5-fluoronicotinamide (B46746) is a key step that transforms the acid into a new platform for further chemical elaboration. chemicalbook.com This amide can then be used in coupling reactions to link the fluorinated pyridine ring to other molecular fragments, a common strategy in the discovery of new agrochemicals. mdpi.com While specific, commercialized agrochemicals directly listing this compound as a starting material are not extensively documented in publicly available literature, its structural motifs are present in patented compounds explored for agricultural applications. The general class of substituted pyridine carboxylic acids is crucial for producing a range of agrochemicals, including auxin-mimicking herbicides. sci-hub.se

The table below outlines potential agrochemical entities that can be conceptualized from this intermediate, based on common synthetic pathways in agrochemical development.

| Intermediate | Potential Agrochemical Class | Rationale |

| 2,6-Dichloro-5-fluoronicotinamide | Herbicides, Fungicides | Amide linkage is common in many active ingredients; serves as a precursor for further substitution reactions. |

| Aryl esters of this compound | Herbicides | Esterification with substituted phenols can yield compounds with potential pre- or post-emergence herbicidal activity. |

| Heterocyclic derivatives via amide coupling | Fungicides, Insecticides | Coupling with other heterocyclic amines can generate complex molecules targeting specific enzymes or receptors in fungi or insects. |

Synthetic Strategies for Fluorinated Agrochemical Compounds Derived from Nicotinic Acid

The synthesis of novel agrochemicals from this compound leverages established organic chemistry reactions to modify the carboxylic acid group and, in some cases, substitute the chlorine atoms. The primary strategies involve the activation of the carboxylic acid to facilitate the formation of amides and esters, which are prevalent structures in a multitude of pesticides. sci-hub.sesemanticscholar.org

A key synthetic transformation is the conversion of the carboxylic acid to an acyl chloride. Reacting this compound with a chlorinating agent like thionyl chloride yields 2,6-dichloro-5-fluoronicotinoyl chloride. google.com This acyl chloride is a highly reactive intermediate that can readily react with various nucleophiles, such as amines and alcohols, to form the desired amide or ester derivatives.

Alternatively, the acid can be directly converted to its amide form. The synthesis of 2,6-dichloro-5-fluoronicotinamide can be achieved through amination of the parent acid or its derivatives. chemicalbook.com These synthetic routes provide the foundational chemistry for incorporating the 2,6-dichloro-5-fluoropyridine moiety into larger, more complex candidate molecules for agrochemical screening.

The table below summarizes key synthetic transformations starting from this compound.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Thionyl chloride | 2,6-Dichloro-5-fluoronicotinoyl chloride | Acyl Chloride Formation |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | Amine (R-NH₂) | N-substituted-2,6-dichloro-5-fluoronicotinamide | Amidation |

| This compound | Thionyl chloride, TEA, Amine | 2,6-Dichloro-5-fluoronicotinamide | One-pot Amination chemicalbook.com |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | Alcohol (R-OH) | Ester of this compound | Esterification |

Efficacy Studies of Agrochemicals Incorporating this compound Moieties

Detailed efficacy studies for specific, named agrochemicals that are confirmed derivatives of this compound are not widely available in peer-reviewed journals. Research and development in the agrochemical industry is often proprietary, and efficacy data for novel compounds are typically found in patents or internal company reports.

However, the broader class of fluorinated and chlorinated pyridine-based compounds has demonstrated significant biological activity. For instance, the herbicide fluroxypyr, which contains a 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid structure, is a potent systemic herbicide used for controlling broadleaf weeds. sci-hub.se The structural similarity highlights the potential of the dichlorofluoro-pyridine scaffold in designing effective herbicides.

Furthermore, the phenylpyrazole insecticide fipronil (B1672679) contains a 2,6-dichloro-4-trifluoromethylphenyl group, indicating that the 2,6-dichloro substitution pattern on an aromatic ring is a key feature for potent insecticidal activity targeting the GABA receptor. sci-hub.seresearchgate.net While the substitution on the pyridine ring of this compound differs, the successful use of this halogen pattern in established pesticides underscores the rationale for its use in designing new insecticidal candidates. The development of such compounds often involves screening against common agricultural pests to determine their spectrum of activity and potency.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction barriers. nih.govfiveable.meresearchgate.net These calculations can provide a deep understanding of the thermodynamic and kinetic feasibility of reaction pathways. nih.gov For 2,6-dichloro-5-fluoronicotinic acid, such calculations could elucidate the mechanisms of its synthesis, degradation, or metabolic transformations.

Detailed computational studies would typically involve the use of methods like Density Functional Theory (DFT) or higher-level ab initio calculations to model the electronic structure of the molecule as it undergoes a chemical change. rsc.org By locating the transition state—the highest energy point along the reaction coordinate—the activation energy for a given reaction step can be calculated. This information is crucial for predicting reaction rates and understanding how factors like catalysts or solvent effects might influence the reaction outcome.

Illustrative Data for a Hypothetical Reaction Pathway

The following table represents the kind of data that would be generated from a quantum chemical study on a hypothetical nucleophilic aromatic substitution reaction involving this compound.

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Transition State Geometry Highlights |

| Nucleophilic attack at C2 | DFT/B3LYP/6-311+G(d,p) | 18.5 | Formation of a Meisenheimer-like intermediate with significant C-Nu bond formation and C-Cl bond elongation. |

| Chloride ion departure | DFT/B3LYP/6-311+G(d,p) | 5.2 | Characterized by the breaking of the C-Cl bond and re-aromatization of the pyridine (B92270) ring. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Molecular Docking and Ligand Design Studies for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govannualreviews.orgijirem.org This method is widely used in drug discovery to screen virtual libraries of small molecules against a biological target, such as a protein or enzyme. ijcap.in For derivatives of this compound, molecular docking could be employed to predict their potential as inhibitors of a specific enzyme or as ligands for a particular receptor.

The process involves placing the ligand (the derivative of this compound) into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov These studies can guide the design of new derivatives with improved potency and selectivity by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the target.

Example Data from a Virtual Screening Study

This table illustrates the type of results that would be obtained from a molecular docking study of hypothetical derivatives of this compound against a target protein.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Amide derivative | Kinase A | -8.5 | Hydrogen bond with the backbone carbonyl of Glu123; pi-stacking with Phe189. |

| Ester derivative | Protease B | -7.2 | Hydrophobic interactions with Leu45 and Val67; halogen bond with Ser98. |

| Sulfonamide derivative | Kinase A | -9.1 | Bidentate hydrogen bond with the hinge region; salt bridge with Lys78. |

Note: The data in this table is for illustrative purposes only, as specific molecular docking studies on derivatives of this compound were not found.

Conformational Analysis and Spectroscopic Property Predictions for this compound and its Metabolites

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods can be used to identify the stable conformers of a molecule and to determine their relative energies. nih.govresearchgate.net For this compound and its potential metabolites, understanding the conformational landscape is important as different conformers can have different biological activities and spectroscopic signatures.

Once the stable conformers are identified, their spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-visible absorption spectra, can be predicted using quantum chemical calculations. rsc.orgrsc.org These predicted spectra can then be compared with experimental data to confirm the structure of the molecule or to identify the presence of specific conformers or metabolites in a sample. rsc.orgacs.org

Predicted Spectroscopic Data for the Most Stable Conformer

The following table provides an example of the kind of spectroscopic data that could be computationally predicted for the lowest energy conformer of this compound.

| Spectroscopic Property | Computational Method | Predicted Value |

| 13C NMR Chemical Shift (C3) | GIAO-DFT/B3LYP/6-311+G(d,p) | 165.4 ppm |

| IR Vibrational Frequency (C=O stretch) | DFT/B3LYP/6-311+G(d,p) | 1725 cm-1 |

| UV-Vis λmax | TD-DFT/B3LYP/6-311+G(d,p) | 278 nm |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific spectroscopic predictions for this compound were not found in the searched literature.

Advanced Analytical Methodologies for Characterization and Process Control in Research

Chromatographic Techniques for Purity Profiling and Impurity Identification (e.g., HPLC, VPC)

Chromatographic methods are indispensable for separating and quantifying 2,6-dichloro-5-fluoronicotinic acid from its starting materials, intermediates, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Vapor-Phase Chromatography (VPC), also known as Gas Chromatography (GC), are the primary techniques employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing pyridine (B92270) derivatives. Given that many pyridines are hydrophilic, specialized methods have been developed to achieve good peak shape and resolution without the need for ion-pairing reagents, which can be incompatible with mass spectrometry (MS) detectors. helixchrom.comhelixchrom.com A typical HPLC method for pyridine analysis might use a mixed-mode column with a mobile phase consisting of water, acetonitrile, and an acid buffer like sulfuric or formic acid. sielc.com Detection is commonly performed using UV spectrophotometry or mass spectrometry. helixchrom.com In the synthesis of this compound, HPLC has been used to confirm the purity of the final product, with purities as high as 99.4% being reported. google.comgoogle.com

Vapor-Phase Chromatography (VPC/GC) is a powerful tool for analyzing volatile and semi-volatile compounds and is often used to assess the purity of precursors to this compound. cdc.gov For instance, the intermediate 2,6-dichloro-5-fluoronicotinoyl chloride has been analyzed by VPC, showing purities ranging from 88.3% to 97.2%. google.comgoogle.com GC analysis typically uses a capillary column for high resolution and a flame ionization detector (FID) or a mass spectrometer for detection and identification. cdc.gov A significant challenge in the synthesis is the potential formation of byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine, which can contaminate the final product if not carefully controlled and monitored. google.com Chromatographic techniques are essential for identifying and quantifying such impurities, ensuring the final acid meets required specifications.

| Technique | Analyte | Reported Purity | Key Methodological Aspects | Reference(s) |

| HPLC | This compound | 99.4% | Mixed-mode columns; Mobile phase often a mix of water, acetonitrile, and acid buffer; UV or MS detection. | helixchrom.comsielc.comgoogle.comgoogle.com |

| VPC (GC) | 2,6-Dichloro-5-fluoronicotinoyl chloride | 85% - 97.2% | Capillary columns for high resolution; Flame Ionization Detection (FID) or Mass Spectrometry (MS). | google.comgoogle.comcdc.gov |

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are crucial for confirming the chemical structure of this compound and for elucidating the structures of its novel derivatives. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Mass Spectrometry (MS) , frequently coupled with chromatographic separation (LC-MS or GC-MS), provides information about the molecular weight and elemental composition of a compound. The analysis of nicotinic acid and its derivatives often employs electrospray ionization (ESI). nih.gov The fragmentation patterns observed in the mass spectrum are key to confirming the structure. For example, in the analysis of nicotinic acid, a characteristic fragmentation is the loss of a carbon dioxide molecule from the carboxylic acid group, leading to a prominent fragment ion. myfoodresearch.com This principle is applied to its derivatives, where the specific mass shifts caused by substituents like chlorine and fluorine atoms on the pyridine ring help to verify the structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for unambiguous structure determination. Both ¹H NMR and ¹⁹F NMR are particularly relevant for fluorinated nicotinic acid derivatives. nih.gov ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹⁹F NMR is used specifically to analyze the fluorine-containing parts of the molecule. The chemical shifts, coupling constants, and integration of the signals in the spectra allow researchers to piece together the precise arrangement of atoms in novel derivatives.

Raman Spectroscopy can also be used for structural characterization. A reference FT-Raman spectrum for this compound is available, which can be used for identification and comparison with newly synthesized batches or derivatives. nih.gov

| Spectroscopic Technique | Application in Structural Elucidation | Key Information Provided | Reference(s) |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation of the parent compound and its derivatives. | Molecular ion peak, fragmentation patterns (e.g., loss of CO₂), elemental composition. | nih.govmyfoodresearch.com |

| NMR Spectroscopy (¹H, ¹⁹F) | Unambiguous determination of the atomic arrangement in novel derivatives. | Chemical shifts and coupling constants revealing the molecular backbone and substituent positions. | nih.gov |

| Raman Spectroscopy | Identification and structural fingerprinting. | Characteristic vibrational modes of the molecule. | nih.gov |

Real-time Monitoring and Process Analytical Technology (PAT) in Scalable Synthesis Research

In modern pharmaceutical and chemical manufacturing research, there is a significant shift towards implementing Process Analytical Technology (PAT). longdom.org PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. longdom.orgpharmtech.com This approach enhances process understanding, improves quality, reduces cycle times, and prevents batch failures. longdom.orgresearchgate.net

For the scalable synthesis of this compound, PAT can be applied to several unit operations. The goal is to move from testing the quality of the final product to building quality into the process itself. researchgate.net

Real-time Monitoring of Reactions and Crystallization: Spectroscopic tools like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are often used as in-line or on-line probes. researchgate.netresearchgate.netyoutube.com These probes can be inserted directly into a reactor or crystallizer to monitor processes as they happen. pharmtech.com For example, in-line FTIR could track the concentration of reactants and products during the conversion of a precursor to this compound, providing real-time kinetic data and indicating the reaction endpoint. youtube.com Similarly, Raman or other optical sensors can monitor crystallization processes, which are crucial for achieving the desired particle size and purity of the final active pharmaceutical ingredient (API). acs.orgnews-medical.net

Continuous Flow Chemistry: The principles of PAT are highly synergistic with continuous flow manufacturing. rsc.org In a flow reactor, PAT tools can provide continuous feedback, allowing for automated control and optimization of reaction conditions to maintain consistent output. rsc.org This approach is particularly beneficial for managing reactions with hazardous intermediates or for improving yield and safety in scalable syntheses. rsc.org The integration of PAT into the synthesis of APIs and their intermediates is a key strategy for accelerating development and ensuring robust manufacturing processes. researchgate.net

| PAT Tool | Application in Scalable Synthesis | Benefit | Reference(s) |

| In-line Spectroscopy (FTIR, NIR, Raman) | Real-time monitoring of chemical reactions (kinetics, endpoint) and crystallization (polymorph, particle size). | Enhanced process understanding, improved consistency, reduced batch failures. | researchgate.netresearchgate.netyoutube.comnews-medical.net |

| Chromatography (Online HPLC/GC) | Automated in-process control checks for purity and impurity levels. | Tighter process control, immediate detection of deviations. | researchgate.net |

| Optical and Electrode Sensors | Real-time monitoring of crystallization dynamics, including nucleation and crystal growth. | Optimization of crystal quality attributes. | nih.govrsc.org |

Future Research Directions and Emerging Applications of 2,6 Dichloro 5 Fluoronicotinic Acid

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Current synthetic routes to 2,6-dichloro-5-fluoronicotinic acid often involve reagents like phosphorus oxychloride and phosphorus pentachloride, which can lead to the formation of undesirable byproducts and present environmental concerns. google.com The hydrolysis of intermediates can also be challenging, sometimes requiring harsh conditions. google.comnih.gov Future research is increasingly focused on developing "green" and more efficient synthetic protocols.

Key areas of development include:

Minimizing Hazardous Reagents: Exploring alternatives to phosphorus halides to reduce waste and improve safety.

Improving Reaction Efficiency: Optimizing reaction conditions to increase yields and reduce the formation of byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine. google.com

Streamlining Purification: Developing methods that simplify the removal of impurities, thereby reducing solvent usage and energy consumption. google.com

Utilizing Greener Solvents: Investigating the use of more environmentally friendly solvents in the synthesis process. mdpi.com

Catalytic Approaches: The development of novel catalysts could offer more selective and efficient transformations, minimizing waste and energy input. The use of CO2 as a C1 source in the synthesis of related dicarboxylic acids points towards innovative and sustainable possibilities. rsc.org

An improved process has been described that converts a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the final acid. google.com This method utilizes less expensive starting materials and results in higher yields compared to previous approaches. google.com

Exploration of Uncharted Biological Activities for Functionalized Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives hold significant promise for a wide range of biological applications. google.comgoogle.com The core structure provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic value.

Future research in this area will likely focus on:

Antimicrobial and Antifungal Agents: The compound has demonstrated strong antibacterial and fungicidal properties, suggesting its potential in developing new pesticides and herbicides. gneechem.com

Anti-inflammatory Properties: Studies have indicated that this compound can inhibit tyrosine kinase, an enzyme involved in inflammatory processes. gneechem.com This opens avenues for the development of novel treatments for inflammatory diseases like rheumatoid arthritis. gneechem.com

Anticancer Therapeutics: The naphthoquinone moiety, which can be conceptually related to the pyridine (B92270) core of nicotinic acid derivatives, is found in many natural products with a broad spectrum of biological activities, including anticancer effects. researchgate.netmdpi.com Functionalized derivatives of this compound could be designed to target cancer cells, potentially by inducing apoptosis. researchgate.net

Antiviral and Neuroprotective Compounds: The broader family of hydroxynaphthalenones, which share some structural similarities, have shown potential neuroprotective, antiviral, and antibacterial activities. researchgate.net This suggests that derivatives of this compound could be explored for these applications as well.

Enzyme Inhibition: The ability to functionalize the nicotinic acid core allows for the design of specific enzyme inhibitors. nih.gov This could lead to the development of targeted therapies for a variety of diseases.

The synthesis of various hydrazone derivatives has been shown to yield compounds with antimicrobial, anticonvulsant, analgesic, and anti-inflammatory activities, highlighting the potential for creating diverse bioactive molecules from this starting material. nih.gov

Integration of this compound into Advanced Materials Science Research

The unique electronic and structural properties of the this compound molecule make it an intriguing candidate for applications in materials science. The presence of halogen atoms and the aromatic pyridine ring can be leveraged to create materials with novel functionalities.

Emerging research directions include:

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to the development of materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

Organic Electronics: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties of the molecule, making its derivatives potentially useful in the design of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, enabling the construction of intricate and porous structures. These materials have potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid, rod-like shape of certain derivatives could be exploited to create liquid crystalline materials with applications in displays and optical switching.

Challenges and Opportunities in the Industrial Scale-Up of this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents both challenges and opportunities. Addressing these will be critical for making this important intermediate more widely available and cost-effective.

Challenges:

Cost of Starting Materials: The economic viability of large-scale production is heavily dependent on the cost of the initial reactants. google.com

Process Safety: The use of hazardous reagents like phosphorus oxychloride requires stringent safety protocols and specialized equipment for industrial production. google.com

Waste Management: The generation of byproducts and waste streams necessitates the development of efficient and environmentally sound disposal or recycling methods. google.com

Maintaining Purity and Consistency: Ensuring high purity and consistent product quality across large batches is a significant manufacturing challenge. google.com

Opportunities:

Process Optimization and Automation: Implementing continuous flow reactors and automated control systems can improve efficiency, safety, and consistency in production. nbinno.com

Development of Novel Synthetic Routes: Investing in research to discover more efficient and sustainable synthetic pathways can significantly reduce costs and environmental impact. google.comwipo.int

Growing Market Demand: The increasing use of this compound as an intermediate in the pharmaceutical and agrochemical industries provides a strong incentive for scaling up production. gneechem.commade-in-china.com

CDMO Partnerships: Collaborating with contract development and manufacturing organizations (CDMOs) can provide access to specialized expertise and infrastructure for scaling up production. made-in-china.com

Q & A

Q. What are the key steps in synthesizing 2,6-dichloro-5-fluoronicotinic acid derivatives for pharmaceutical intermediates?

The synthesis typically begins with converting this compound to its acyl chloride using oxalyl chloride in dichloromethane (DCM). This intermediate is then amidated with ammonium hydroxide to form nicotinamide derivatives. Subsequent cyclization with potassium hexamethyldisilazane generates a pyrido[2,3-d]pyrimidine core, which undergoes chlorination and selective amination. Advanced steps may include Suzuki–Miyaura cross-coupling for fluorophenol moiety attachment .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and fluorine presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (209.00 g/mol) and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Q. What solvents and reaction conditions are optimal for amidation of this compound?

Acyl chloride formation requires anhydrous DCM and oxalyl chloride at 0–25°C for 16 hours. Amidation is best performed in dioxane at 0°C for 30 minutes to minimize side reactions. Yields (~50%) can be improved by controlling stoichiometry and avoiding moisture .

Advanced Research Questions

Q. How can competing side reactions during Suzuki–Miyaura coupling of this compound derivatives be mitigated?

Key strategies include:

Q. What analytical approaches resolve contradictions in reported yields for nicotinamide intermediates?

Discrepancies in yields (e.g., 50% vs. higher values) may arise from:

Q. How does fluorination at the 5-position influence the reactivity of nicotinic acid derivatives in heterocyclic synthesis?

Fluorine’s electron-withdrawing effect activates the 3- and 4-positions for nucleophilic substitution while deactivating the 2-position. This regioselectivity facilitates cyclization and cross-coupling reactions. Computational studies (DFT) can predict activation barriers for targeted functionalization .

Q. What methodologies enable scalable synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound?

Scalability improvements include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.